

An In-depth Technical Guide to 3-Fluorophenyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorophenyl acetate

Cat. No.: B1295240

[Get Quote](#)

CAS Number: 701-83-7

This technical guide provides a comprehensive overview of **3-Fluorophenyl acetate**, a key chemical intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-Fluorophenyl acetate is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

Property	Value	Reference
CAS Number	701-83-7	N/A
Molecular Formula	C ₈ H ₇ FO ₂	N/A
Molecular Weight	154.14 g/mol	N/A
Appearance	Colorless to pale yellow liquid	N/A
Boiling Point	196-197 °C	N/A
Density	1.18 g/cm ³	N/A
Refractive Index	1.481	N/A
Solubility	Insoluble in water, soluble in organic solvents.	N/A

Synthesis of 3-Fluorophenyl acetate

The most common method for the synthesis of **3-Fluorophenyl acetate** is the esterification of 3-fluorophenol with acetic anhydride. This reaction is typically carried out in the presence of a catalytic amount of acid or base.

Experimental Protocol: Esterification of 3-Fluorophenol

This protocol details a standard laboratory procedure for the synthesis of **3-Fluorophenyl acetate**.

Materials:

- 3-Fluorophenol
- Acetic anhydride
- Concentrated Sulfuric Acid (as catalyst)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate

- Diethyl ether
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of 3-fluorophenol.
- Add 1.2 equivalents of acetic anhydride to the flask.
- Slowly add a catalytic amount (e.g., 3-4 drops) of concentrated sulfuric acid to the reaction mixture while stirring.
- Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel and add diethyl ether to dilute the product.
- Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation to obtain pure **3-Fluorophenyl acetate**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Fluorophenyl acetate**.

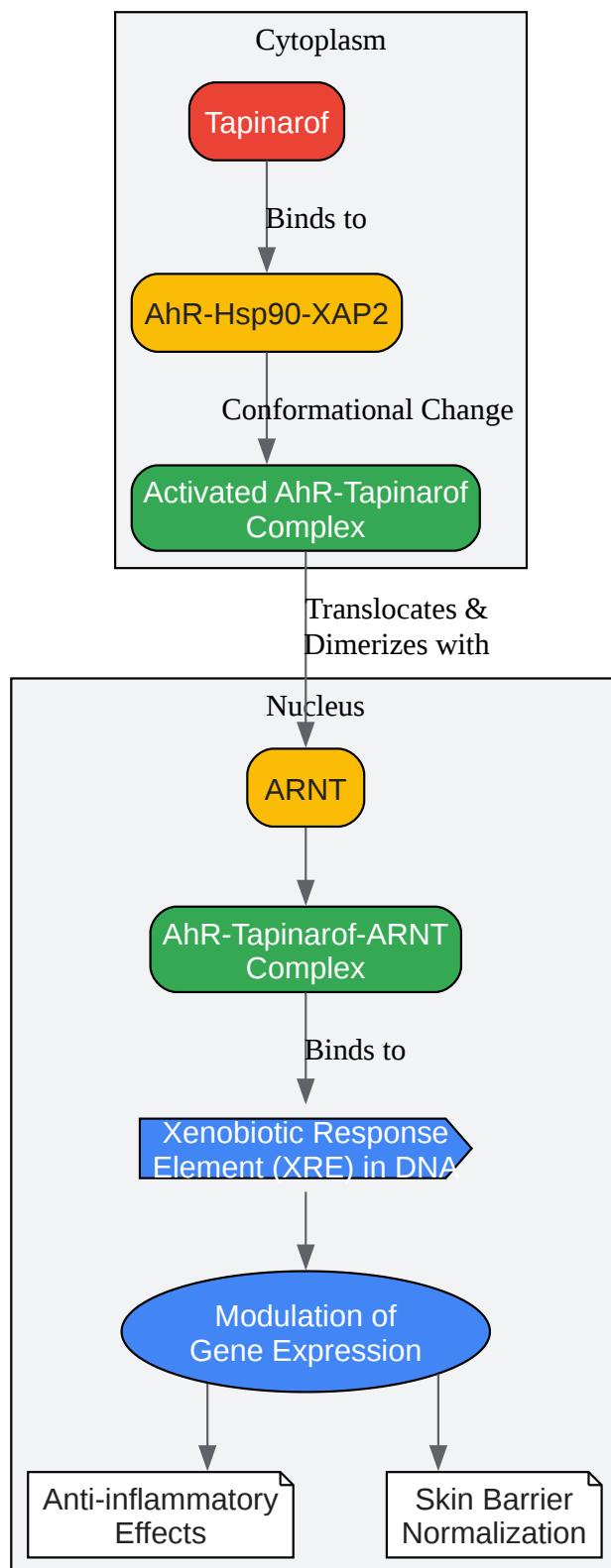
Spectroscopic Data

The structural confirmation of **3-Fluorophenyl acetate** is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

Spectroscopic Technique	Key Data and Interpretation
¹ H NMR	Aromatic protons (4H) will appear as multiplets in the range of δ 7.0-7.5 ppm. The methyl protons (3H) of the acetate group will appear as a singlet around δ 2.3 ppm.
¹³ C NMR	The carbonyl carbon of the ester will be observed around δ 169 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with the carbon attached to the fluorine showing a characteristic splitting pattern due to C-F coupling. The methyl carbon will be around δ 21 ppm.
FT-IR (cm ⁻¹)	A strong absorption band around 1765 cm ⁻¹ corresponding to the C=O stretching of the ester. C-O stretching bands will be observed in the 1200-1300 cm ⁻¹ region. Aromatic C-H stretching will be seen around 3000-3100 cm ⁻¹ , and C-F stretching will appear in the 1100-1200 cm ⁻¹ range.
Mass Spectrometry (EI)	The molecular ion peak (M^+) will be observed at m/z 154. A prominent fragment ion at m/z 112 is expected, corresponding to the loss of the acetyl group (CH ₂ =C=O). Another significant peak at m/z 43 corresponds to the acetyl cation [CH ₃ CO] ⁺ .

Applications in Drug Development

3-Fluorophenyl acetate serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug molecules.


Role in the Synthesis of Tapinarof

A notable application of fluorinated phenyl derivatives is in the synthesis of drugs like Tapinarof. Tapinarof is an FDA-approved topical treatment for plaque psoriasis. While **3-Fluorophenyl acetate** itself is not a direct precursor, the 3-fluorophenyl moiety is a key structural feature of related intermediates used in its synthesis. The synthesis of Tapinarof involves the coupling of a resorcinol derivative with a halogenated stilbene precursor, where the fluorinated phenyl ring plays a vital role in the molecule's biological activity.

Tapinarof Signaling Pathway

Tapinarof functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by Tapinarof leads to the modulation of gene expression, resulting in anti-inflammatory and skin barrier-normalizing effects.

Tapinarof's Mechanism of Action via AhR Signaling

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Tapinarof via the Aryl Hydrocarbon Receptor.

Safety and Handling

3-Fluorophenyl acetate should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Safety Information	Details
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

This guide provides essential technical information on **3-Fluorophenyl acetate** for professionals in the chemical and pharmaceutical industries. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295240#3-fluorophenyl-acetate-cas-number\]](https://www.benchchem.com/product/b1295240#3-fluorophenyl-acetate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com